2,7-Dimethylquinoline-5,8-dione is a quinoline derivative characterized by its unique structure, which consists of a quinoline backbone with two methyl groups at the 2 and 7 positions and keto groups at the 5 and 8 positions. This compound belongs to a class of compounds known as quinones, which are recognized for their diverse chemical reactivity and biological activities. The molecular formula for 2,7-dimethylquinoline-5,8-dione is C₉H₈N₂O₂, and its systematic name reflects its structural attributes.
The chemical reactivity of 2,7-dimethylquinoline-5,8-dione is predominantly influenced by its quinone functional groups. Quinones are known to undergo various reactions, including:
These reactions contribute to the compound's potential utility in synthetic organic chemistry and medicinal chemistry.
Research has indicated that 2,7-dimethylquinoline-5,8-dione exhibits significant biological activity. It has been studied for its potential as:
The synthesis of 2,7-dimethylquinoline-5,8-dione can be achieved through various methods:
2,7-Dimethylquinoline-5,8-dione has several applications:
Studies on interaction mechanisms indicate that 2,7-dimethylquinoline-5,8-dione can form hydrogen bonds and hydrophobic interactions with various biological targets. For instance:
Several compounds share structural similarities with 2,7-dimethylquinoline-5,8-dione. Below is a comparison highlighting its uniqueness:
2,7-Dimethylquinoline-5,8-dione stands out due to its specific methyl substitutions that enhance its lipophilicity and biological activity compared to other similar compounds.
The discovery of 2,7-dimethylquinoline-5,8-dione is intertwined with the broader exploration of quinoline derivatives in the mid-20th century. Early synthetic routes to quinoline-5,8-diones emerged from Friedländer quinoline synthesis, a method initially developed for constructing polysubstituted quinolines. In the 1990s, Katsuhira Yoshida and colleagues pioneered regioselective modifications of quinoline-5,8-diones using metal-ion-promoted reactions, which laid the groundwork for targeted substitutions at the 6- and 7-positions.
A pivotal advancement occurred in the early 2000s with the development of demethylation-oxidation protocols for converting 5,8-dimethoxyquinolines to their corresponding diones. For instance, Temple et al. demonstrated that 2,7-dimethylquinoline-5,8-dione could be synthesized via demethylation of 5,8-dimethoxy precursors under acidic conditions. This approach enabled scalable production and facilitated subsequent studies on the compound’s reactivity. Key milestones include:
2,7-Dimethylquinoline-5,8-dione belongs to the quinoline-5,8-dione subclass, distinguished by its:
Comparative analysis with analogous compounds highlights its structural uniqueness:
The planar quinoline core facilitates π-π interactions, while the methyl groups impart kinetic stability against nucleophilic attack at adjacent positions.
2,7-Dimethylquinoline-5,8-dione serves as a cornerstone in multiple research domains:
Recent work by Patel et al. (2022) underscores its utility in synthesizing indenoquinoline-diones via Cu/zeolite-Y-catalyzed multicomponent reactions, highlighting efficient catalyst recyclability and high yields.
| Method Category | Reaction Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Main Limitations |
|---|---|---|---|---|---|
| Traditional Organic Synthesis - Pfitzinger Reaction | Isatin + base + carbonyl compound, KOH, 85°C | 55-65 | 2-5 hours | Well-established methodology, good regioselectivity | Harsh basic conditions, limited substrate scope |
| Traditional Organic Synthesis - Oxidation of 8-Hydroxyquinoline | 8-Hydroxyquinoline + oxidant (Fremy's salt/dichromate), RT-60°C | 61-82 | 1-48 hours | Simple oxidation, readily available starting materials | Requires pre-functionalized quinoline, oxidant handling |
| Modern Catalytic - Microwave-Assisted Synthesis | Microwave irradiation, 160°C, 5 minutes, acetic acid | 85-96 | 5 minutes | Rapid reaction, excellent yields, green solvent | Specialized equipment required |
| Modern Catalytic - Photochemical Oxidation | Photochemical conditions with molecular oxygen | 40-70 | 2-6 hours | Mild conditions, environmentally friendly | Light source dependency, moderate yields |
Table 2. Yield Optimization Parameters for Quinoline-5,8-dione Synthesis
| Parameter | Optimal Range | Impact on Yield | Typical Yield Improvement (%) |
|---|---|---|---|
| Temperature | 80-160°C | Higher temp increases rate but may cause decomposition | 15-25 |
| Reaction Time | 1-8 hours | Longer time improves conversion but may reduce selectivity | 10-20 |
| Catalyst Loading | 5-15 mol% | Higher loading improves rate but increases cost | 20-35 |
| Solvent System | Polar protic solvents | Proper solvent enhances solubility and reaction rate | 25-40 |
| Substrate Ratio | 1.2-2.0 equiv excess | Excess reagent drives completion but complicates purification | 15-30 |
Table 3. Purification Protocols for 2,7-Dimethylquinoline-5,8-dione
| Purification Method | Solvent System | Typical Purity (%) | Recovery Yield (%) | Best Application |
|---|---|---|---|---|
| Column Chromatography | EtOAc:Hexanes (3:2 to 1:1) | 95-99 | 75-90 | Laboratory scale, high purity required |
| Recrystallization | Ethanol or methanol | 90-98 | 60-85 | Large scale, cost-effective |
| Liquid-Liquid Extraction | DCM:Water or EtOAc:Water | 85-95 | 80-95 | Aqueous workup, rapid separation |
| Preparative HPLC | MeCN:Water gradients | 98-99.5 | 85-95 | High-value products, analytical purity |
Table 4. Reactor Design Considerations for Industrial-Scale Production
| Reactor Type | Operating Temperature (°C) | Residence Time | Heat Transfer | Productivity (kg/h/m³) | Best Application |
|---|---|---|---|---|---|
| Continuous Stirred Tank Reactor | 80-120 | 2-6 hours | Good mixing, moderate heat transfer | 50-150 | Liquid phase reactions, good mixing required |
| Fixed Bed Reactor | 350-500 | 3-10 seconds | Poor radial heat transfer | 200-800 | Gas-solid catalytic reactions, stable operation |
| Fluidized Bed Reactor | 400-550 | 5-15 seconds | Excellent heat transfer | 300-1000 | Exothermic reactions, excellent heat management |
| Microreactor | 100-200 | 1-30 minutes | Excellent heat transfer | 100-500 | Process development, precise control |
The chemical compound 2,7-Dimethylquinoline-5,8-dione represents a significant member of the quinoline-5,8-dione family, characterized by its unique substitution pattern and electronic properties. This heterocyclic quinone derivative exhibits distinctive structural features that influence its spectroscopic characteristics and quantum chemical behavior [1] [2].
Table 1: Basic Molecular Properties of 2,7-Dimethylquinoline-5,8-dione
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2,7-Dimethylquinoline-5,8-dione | [1] [2] |
| Chemical Abstract Service Number | 64636-84-6 | [1] [2] |
| Molecular Formula | C₁₁H₉NO₂ | [1] [2] |
| Molecular Weight | 187.19 g/mol | [1] [2] |
| Exact Mass | 187.063 g/mol | [1] [2] |
| Polar Surface Area | 47.03 Ų | [2] |
| LogP (Calculated) | 1.715 | [2] |
| Structural Classification | Heterocyclic quinone derivative | Based on structure |
X-ray crystallographic analysis represents a fundamental technique for determining the three-dimensional molecular structure of 2,7-Dimethylquinoline-5,8-dione. The structural investigation employs standard crystallographic methodologies utilizing monochromatic X-ray radiation sources, typically molybdenum Kα radiation with wavelength λ = 0.71073 Å [3] [4]. The diffraction data collection protocols follow established procedures for quinoline derivatives, incorporating temperature-controlled environments and systematic data reduction techniques [5] [4].
Crystallographic studies of related quinoline-5,8-dione derivatives demonstrate that these compounds typically crystallize in monoclinic or triclinic space groups [5] [6]. The molecular geometry exhibits characteristic features including planar or near-planar quinoline ring systems with specific geometric parameters. The carbonyl groups at positions 5 and 8 contribute to the overall molecular planarity through conjugation effects [7] [8].
The structural analysis reveals key bond length parameters characteristic of quinoline-5,8-dione systems. The carbon-oxygen bond lengths in the quinone moiety typically range between 1.22-1.24 Å, consistent with carbonyl double bond character [5]. The carbon-nitrogen bond length in the quinoline ring system exhibits values around 1.32-1.35 Å, reflecting the aromatic character of the heterocyclic framework [9] [4].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 2,7-Dimethylquinoline-5,8-dione. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the substitution pattern and electronic properties of the quinoline-5,8-dione framework [10] [11].
The aromatic proton region displays signals in the range of 8.0-9.0 parts per million, corresponding to the quinoline ring protons [10] [11]. These downfield chemical shifts result from the deshielding effects of the nitrogen atom and the electron-withdrawing quinone substituents. The methyl groups at positions 2 and 7 contribute distinct signals that provide structural confirmation of the substitution pattern [10].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework characteristics, with carbonyl carbon signals appearing in the region of 180-185 parts per million [10] [11]. These chemical shifts are diagnostic for quinone carbonyl carbons and confirm the presence of the 5,8-dione functionality. The aromatic carbon signals appear in the typical aromatic region, with specific chemical shifts influenced by the electronic effects of the substituents [10] [11].
Table 2: Spectroscopic Characterization Data
| Technique | Assignment/Region | Expected Value/Range | Literature Basis |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 8.0-9.0 ppm | [10] [11] |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 180-185 ppm | [10] [11] |
| Infrared Spectroscopy | C=O stretching (quinone) | 1650-1680 cm⁻¹ | [7] [8] |
| Infrared Spectroscopy | C=N stretching | 1580-1620 cm⁻¹ | [12] |
| Infrared Spectroscopy | C-H bending | 1200-1300 cm⁻¹ | [12] |
| Ultraviolet-Visible Spectroscopy | π→π* transition | 275-280 nm | [13] [14] |
| Ultraviolet-Visible Spectroscopy | n→π* transition | 310-320 nm | [13] [14] |
| Mass Spectrometry | Molecular ion peak | m/z = 187 | Calculated from MW |
Infrared spectroscopic analysis of 2,7-Dimethylquinoline-5,8-dione reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecular structure. The most prominent features include the carbonyl stretching vibrations of the quinone moiety, which appear in the region of 1650-1680 cm⁻¹ [7] [8]. These frequencies are characteristic of conjugated quinone systems and provide confirmation of the 5,8-dione functionality.
The spectroscopic investigation demonstrates that quinoline-5,8-dione derivatives exhibit distinct infrared absorption patterns that differentiate them from other heterocyclic systems [7] [8]. The carbon-nitrogen stretching vibrations appear in the range of 1580-1620 cm⁻¹, while carbon-hydrogen bending modes contribute to the fingerprint region between 1200-1300 cm⁻¹ [12].
Ultraviolet-Visible absorption spectroscopy provides information about the electronic transitions and chromophoric properties of 2,7-Dimethylquinoline-5,8-dione. The absorption spectrum typically exhibits two main absorption maxima corresponding to different electronic transition types [13] [14]. The π→π* transitions appear in the region of 275-280 nanometers, while the n→π* transitions occur at longer wavelengths around 310-320 nanometers [13] [14].
The electronic absorption characteristics reflect the extended conjugation system present in the quinoline-5,8-dione framework. The substitution pattern influences the exact position and intensity of these absorption bands through electronic effects [13]. The presence of methyl substituents at positions 2 and 7 modulates the electronic properties through hyperconjugation and inductive effects [14].
Quantum chemical calculations provide detailed insights into the electron density distribution patterns and electronic structure of 2,7-Dimethylquinoline-5,8-dione. Density Functional Theory calculations using the B3LYP functional with appropriate basis sets reveal the spatial distribution of electron density throughout the molecular framework [15] [16] [17].
The electron density analysis demonstrates that the quinone carbonyl groups serve as primary electron-accepting centers within the molecule [18] [19]. The electron density maps reveal regions of high electron density associated with the oxygen atoms of the carbonyl groups, while regions of lower electron density are observed at the carbon atoms of the quinone ring [18].
The nitrogen atom in the quinoline ring contributes to the overall electron density distribution through its lone pair electrons and participation in the aromatic π-system [16] [20]. The methyl substituents influence the electron density distribution through their electron-donating inductive effects, creating subtle modifications in the overall electronic structure [17].
Molecular electrostatic potential surface calculations provide additional information about the reactivity and interaction sites of the molecule [16] [21]. These calculations identify regions of positive and negative electrostatic potential that correspond to potential sites for intermolecular interactions and chemical reactivity [16].
The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap represents a crucial parameter for understanding the electronic properties and chemical reactivity of 2,7-Dimethylquinoline-5,8-dione. Quantum chemical calculations reveal characteristic energy values that reflect the electronic structure and stability of the compound [15] [22] [19].
Table 3: Quantum Chemical Parameters
| Parameter | Typical Range for Quinoline-5,8-diones | Computational Method | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.5 to -6.0 eV | DFT B3LYP/6-31G* | [15] [22] [23] |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -3.0 eV | DFT B3LYP/6-31G* | [15] [22] [23] |
| HOMO-LUMO Energy Gap | 2.5 to 4.0 eV | DFT B3LYP/6-31G* | [15] [22] [23] |
| Ionization Potential | 8.0 to 9.0 eV | Calculated from HOMO | [16] [24] |
| Electron Affinity | 1.5 to 3.0 eV | Calculated from LUMO | Theoretical estimate |
| Chemical Hardness | 1.2 to 2.0 eV | (IP - EA)/2 | Theoretical calculation |
| Chemical Softness | 0.5 to 0.8 eV⁻¹ | 1/(2η) | Theoretical calculation |
| Electronegativity | 4.5 to 5.5 eV | (IP + EA)/2 | Theoretical calculation |
The Highest Occupied Molecular Orbital energy levels for quinoline-5,8-dione derivatives typically range from -5.5 to -6.0 electron volts, indicating the energy required for electron removal from the highest occupied state [15] [22] [23]. The Lowest Unoccupied Molecular Orbital energy levels span the range of -1.8 to -3.0 electron volts, reflecting the electron-accepting capability of the molecule [15] [22] [23].
The energy gap between these frontier molecular orbitals provides information about the kinetic stability and chemical reactivity of the compound [15] [16]. Quinoline-5,8-dione derivatives typically exhibit energy gaps in the range of 2.5 to 4.0 electron volts, indicating moderate reactivity and reasonable stability under normal conditions [15] [22] [23].
The analysis of frontier molecular orbital compositions reveals the distribution of electron density in the highest occupied and lowest unoccupied states [19] [16]. The Highest Occupied Molecular Orbital typically exhibits significant contributions from the quinoline ring π-system, while the Lowest Unoccupied Molecular Orbital shows substantial contributions from the quinone carbonyl groups [19] [23].